

An In-Depth Technical Guide to Octadecanoyl-L-threo-sphingosine

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Compound of Interest

Compound Name: Octadecanoyl-L-threo-sphingosine

Cat. No.: B3026375

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of **Octadecanoyl-L-threo-sphingosine**, a specific stereoisomer of ceramide. The information is curated for professionals in research and drug development, with a focus on detailed methodologies and the molecule's role in cellular signaling.

Chemical Identity and Properties

Octadecanoyl-L-threo-sphingosine, also known as N-Stearoyl-L-threo-sphingosine, is a member of the ceramide family of lipids. Ceramides are central molecules in sphingolipid metabolism, acting as precursors for more complex sphingolipids and as bioactive signaling molecules themselves. The "L-threo" designation refers to the specific stereochemistry of the sphingosine backbone, which influences its biological activity.

Table 1: Chemical Data for **Octadecanoyl-L-threo-sphingosine**

Property	Value
CAS Number	95037-06-2
Molecular Formula	C ₃₆ H ₇₁ NO ₃
Molecular Weight	565.95 g/mol
SMILES	OC--INVALID-LINK----INVALID-LINK--O
Physical State	Solid
Purity	Typically >99%
Storage	-20°C

Experimental Protocols

Synthesis of Octadecanoyl-L-threo-sphingosine

The synthesis of **Octadecanoyl-L-threo-sphingosine** involves the N-acylation of the L-threo-sphingosine backbone with stearic acid. While a specific, detailed protocol for this exact molecule is not readily available in a single source, a general procedure can be outlined based on established methods for the synthesis of ceramides.^[1] The key steps involve the synthesis of the L-threo-sphingosine base followed by its acylation.

1. Synthesis of L-threo-sphingosine:

A concise and stereoselective route for the synthesis of L-threo-sphingosine starting from commercially available L-serine has been described.^[2] Key steps in this process include the formation of a trans-oxazoline intermediate followed by an intermolecular olefin cross-metathesis to introduce the long alkyl chain.^[2] Alternative patented methods describe the synthesis starting from an achiral aromatic source, where a stereospecific azido alcohol is a key intermediate.^[2]

2. N-acylation of L-threo-sphingosine with Stearic Acid:

- Materials: L-threo-sphingosine, Stearic Acid, a coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), a

suitable solvent (e.g., Dichloromethane (DCM) or a mixture of DCM and Dimethylformamide (DMF)), and a base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA)).

- Procedure:
 - Dissolve L-threo-sphingosine and stearic acid in the chosen solvent.
 - Add the base to the mixture.
 - Slowly add the coupling agent to the reaction mixture at 0°C.
 - Allow the reaction to warm to room temperature and stir for several hours to overnight.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC or EDC is used).
 - Wash the filtrate with dilute acid (e.g., 1M HCl) and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

3. Purification:

The crude product can be purified by column chromatography on silica gel using a gradient of methanol in chloroform or dichloromethane to yield pure **Octadecanoyl-L-threo-sphingosine**.

Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectroscopy are used to confirm the structure of the synthesized molecule. Key signals to identify include those corresponding to the amide proton, the protons on the sphingosine backbone, the olefinic protons, and the long alkyl chains of both the sphingosine and the stearyl group. Conformational studies of sphingolipids can be performed using advanced NMR techniques.[3]

2. Mass Spectrometry (MS):

- Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (TOF) or tandem mass spectrometry (MS/MS) is used to determine the molecular weight and fragmentation pattern of the molecule.^{[4][5][6][7]} Characteristic fragment ions will correspond to the loss of water, the cleavage of the amide bond, and fragmentation of the sphingoid base and the fatty acyl chain.^{[6][7]} In-source fragmentation can provide detailed structural information, including the location of double bonds.^{[6][7]}

Table 2: Key Analytical Techniques and Expected Observations

Technique	Expected Observations
¹ H NMR	Signals for amide proton, vinyl protons, methine protons adjacent to hydroxyl and amino groups, and methylene and methyl protons of the alkyl chains.
¹³ C NMR	Resonances for carbonyl carbon, olefinic carbons, carbons bearing hydroxyl and amino groups, and aliphatic carbons.
LC-MS/MS	Parent ion corresponding to [M+H] ⁺ or [M+Na] ⁺ . Characteristic fragment ions from the loss of water and cleavage of the sphingoid backbone and fatty acyl chain.

Biological Activity and Signaling Pathways

Ceramides, in general, are key signaling molecules involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation.^{[1][8][9]} The stereochemistry of the sphingoid base plays a crucial role in determining the specific biological effects.

The Role of L-threo-Ceramides in Cell Signaling

Unlike the naturally occurring D-erythro ceramides, L-threo-sphingolipids exhibit distinct biological activities. L-threo-dihydrosphingosine has been shown to be a potent competitive

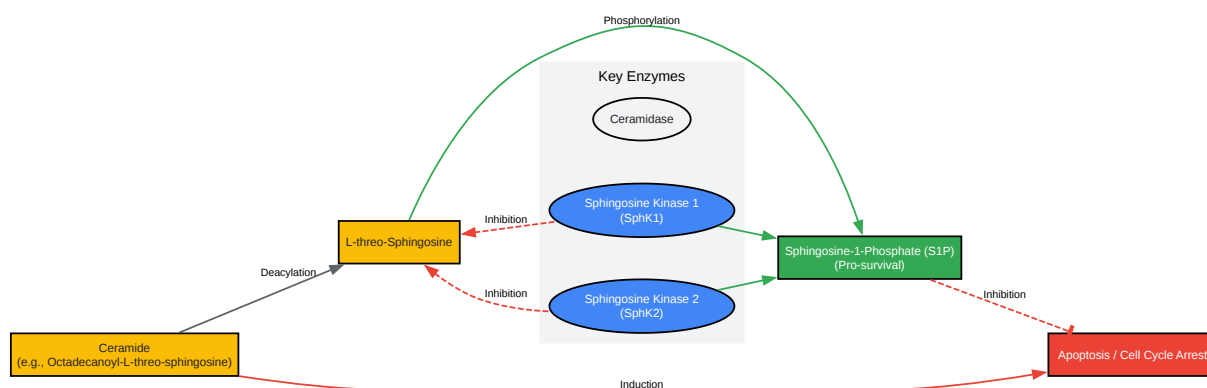
inhibitor of sphingosine kinases (SphK1 and SphK2).[5][10] These enzymes are responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P), a pro-survival and pro-proliferative signaling molecule.[4]

By inhibiting SphK1 and SphK2, L-threo-sphingolipids can disrupt the "sphingolipid rheostat," which is the balance between the levels of pro-apoptotic ceramides and sphingosine, and pro-survival S1P.[4] An increase in the ceramide/S1P ratio is generally associated with the induction of apoptosis. Safingol, the synthetic L-threo-stereoisomer of endogenous sphinganine, is known to compete with SphK1, leading to increased ceramide levels and apoptosis in various cell types.[11]

While SphK1 does not phosphorylate DL-threo-dihydrosphingosine, SphK2 can efficiently phosphorylate it.[5] This differential activity of the two kinase isoforms towards L-threo-sphingolipids adds another layer of complexity to their biological effects.

Signaling Pathway Diagram

The following diagram illustrates the central role of sphingosine kinases in sphingolipid metabolism and how L-threo-sphingolipids can interfere with this pathway.

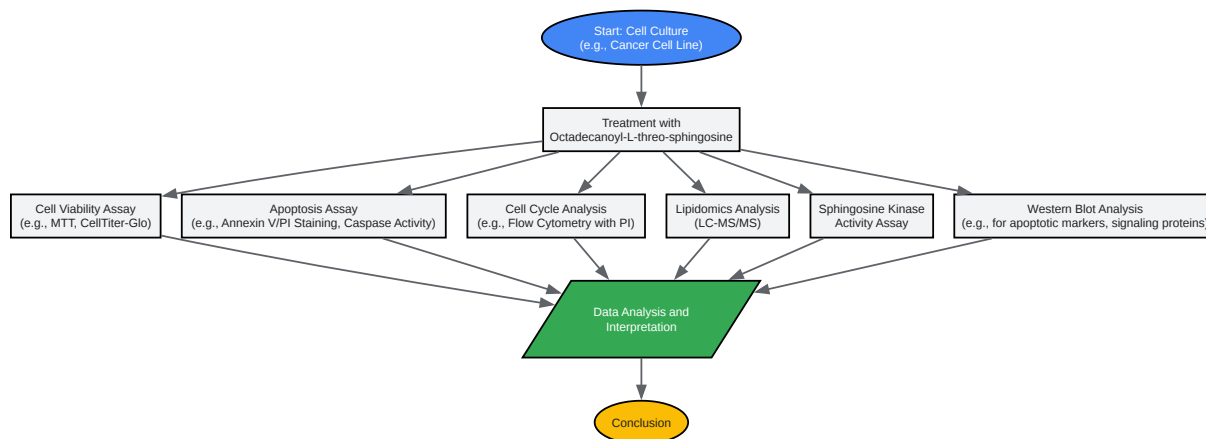


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Caption: L-threo-ceramide signaling via inhibition of Sphingosine Kinases.

Experimental Workflow for Studying Cellular Effects

The following workflow can be used to investigate the biological effects of **Octadecanoyl-L-threo-sphingosine** in a cellular context.



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Caption: Workflow for assessing the cellular effects of **Octadecanoyl-L-threo-sphingosine**.

Conclusion

Octadecanoyl-L-threo-sphingosine is a valuable tool for researchers studying the intricate roles of sphingolipids in cellular signaling. Its distinct stereochemistry leads to unique biological activities, primarily through the inhibition of sphingosine kinases, which alters the critical balance between pro-apoptotic and pro-survival sphingolipid metabolites. The experimental protocols and workflows provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of this and related L-threo-ceramides, paving the way for further discoveries in sphingolipid-targeted drug development.

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